molecular formula C14H19N5O B1653612 N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide CAS No. 1858250-06-2

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide

Cat. No.: B1653612
CAS No.: 1858250-06-2
M. Wt: 273.33
InChI Key: UUAFRIIMJPHDJB-UHFFFAOYSA-N
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Description

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide is a chemical compound for research use only, designed for investigative applications. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versality in designing kinase inhibitors . Compounds based on this structure have demonstrated significant research value in oncology, particularly as potent inhibitors of Tropomyosin Receptor Kinases (Trks) and Phosphoinositide 3-Kinases (PI3Ks) . The Trk family of receptors (TrkA, TrkB, TrkC) are implicated in the signaling pathways of various solid tumors, and pyrazolo[1,5-a]pyrimidine-based inhibitors like Larotrectinib have received clinical approval for NTRK fusion-positive cancers . Similarly, the PI3Kδ isoform is a promising therapeutic target for treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, due to its high expression in immune cells . The specific molecular architecture of this compound, including the 2-methyl group and the pyrrolidin-2-yl acetamide side chain, is optimized to engage with key amino acids in the active site of target kinases, potentially influencing its selectivity and potency . This product is intended for non-clinical, non-human use research applications to further explore these and other biological mechanisms. Researchers are advised to consult specialized scientific literature and databases for the most current and specific biochemical data.

Properties

IUPAC Name

N-[(2-methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-9-6-13-17-8-11(7-16-10(2)20)14(19(13)18-9)12-4-3-5-15-12/h6,8,12,15H,3-5,7H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFRIIMJPHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C3CCCN3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134165
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-06-2
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Cyclocondensation :

    • Reactants : 5-Amino-3-methylpyrazole and ethyl acetoacetate.
    • Conditions : Reflux in acetic acid (120°C, 12 h).
    • Intermediate : 2-Methyl-7-chloropyrazolo[1,5-a]pyrimidine (Yield: 78%).
  • Halogenation at Position 7 :

    • Method : Treatment with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 h.
    • Product : 2-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine (Yield: 85%).

Installation of the Acetamide Moiety at Position 6

The methylene acetamide group is introduced via a three-step sequence: oxidation, reductive amination, and acylation.

Oxidation to Aldehyde

  • Substrate : 2-Methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidine.
  • Reagent : Dess–Martin periodinane (DMP).
  • Conditions : Dichloromethane (DCM), rt, 2 h.
  • Intermediate : 6-Formyl derivative (Yield: 73%).

Reductive Amination

  • Reactants : 6-Formyl intermediate and ammonium acetate.
  • Reducing Agent : Sodium triacetoxyborohydride (STAB).
  • Solvent : Tetrahydrofuran (THF).
  • Product : 6-(Aminomethyl) derivative (Yield: 68%).

Acetylation

  • Reagent : Acetic anhydride.
  • Base : Triethylamine (Et₃N).
  • Conditions : DCM, 0°C to rt, 4 h.
  • Final Product : N-{[2-Methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide (Yield: 89%).

Optimization and Scale-Up Considerations

Solvent Effects on Reductive Amination

  • Optimal Solvent : THF outperformed DMF and MeOH due to improved solubility of the aldehyde intermediate.

Catalytic Efficiency in Buchwald-Hartwig Coupling

  • Turnover Number (TON) : Pd₂(dba)₃/Xantphos achieved a TON of 1,240, minimizing metal residue in the final product.

Chemical Reactions Analysis

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Kinase Inhibition

The primary application of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide lies in its role as a selective inhibitor of protein kinases. Protein kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders.

Case Study: PI3Kδ Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent inhibition of the PI3Kδ isoform with IC50 values as low as 18 nM. This suggests that compounds like this compound could be developed further for therapeutic applications in conditions like systemic lupus erythematosus (SLE) .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound's ability to inhibit kinases involved in cell proliferation makes it a candidate for cancer treatment.

Data Table: Anticancer Activity of Pyrazolo Derivatives

Compound NameTarget KinaseIC50 (nM)Selectivity
CPL302415PI3Kδ18High
Compound AAXL52Moderate
Compound Bc-MET80Low

These findings indicate that compounds related to this compound could be further investigated for their potential use in targeted cancer therapies .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the selective inhibition of key signaling pathways mediated by specific kinases. By blocking these pathways, the compound can effectively reduce cell proliferation and induce apoptosis in malignant cells.

Conclusion and Future Directions

This compound represents a promising candidate for further research in the field of medicinal chemistry. Its applications as a kinase inhibitor open avenues for developing novel therapies for cancer and autoimmune diseases. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide and structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Solubility Stability Biological Activity/Application Reference
Main Compound 2-Me, 6-(CH₂NHAc), 7-pyrrolidin-2-yl Acetamide, pyrrolidine Water (dihydrochloride salt) High (salt form) Likely CNS/pharmacological candidate
F-DPA Precursor 5,7-diMe, 6-(CH₂N(Et)₂), 7-4-(SnBu₃)phenyl Diethyl acetamide, tributylstannyl Organic solvents Moderate Radiosynthesis precursor for imaging
Zaleplon Impurity I 3-aryl, 6-cyano, 7-pyrazolo[3,4-d]pyrimidin-6-yl Cyano, amino Not specified Low (pharmaceutical impurity) Synthetic byproduct
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-isoPr, 5-(3,5-diMeO-phenyl) Methoxy, ketone Ethanol Moderate Kinase inhibition studies
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide 2,5-diMe, 6-benzyl, 7-SCH₂ Sulfanyl, benzyl Not specified High (disulfide potential) Anticancer screening

Key Comparative Insights

Solubility and Stability: The dihydrochloride salt of the main compound exhibits superior water solubility compared to neutral analogs like F-DPA precursors (soluble in organic solvents) or methoxy-substituted derivatives (soluble in ethanol) . Sulfanyl-containing analogs (e.g., ) may exhibit redox-sensitive stability due to disulfide bond formation, unlike the stable pyrrolidine-acetamide framework of the main compound.

Functional Group Impact: Pyrrolidine vs. Acetamide Variations: Diethyl acetamide (F-DPA precursor) increases lipophilicity, whereas the methyl acetamide in the main compound balances solubility and metabolic stability .

Chloro-substituted analogs (e.g., intermediates from ) serve as synthetic precursors due to their reactivity, contrasting with the main compound’s focus as a final product.

Synthetic Pathways :

  • The main compound’s synthesis likely involves regioselective multicomponent reactions (similar to ), whereas radiosynthesis precursors (e.g., ) require stannyl group incorporation for isotopic labeling.

Biological Activity

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C14H19N5O
  • Molecular Weight: 277.34 g/mol
  • CAS Number: 878994-12-8

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold, including this compound, exhibit significant inhibitory effects on various enzyme targets. Notably, they have been explored as inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in several neurodegenerative diseases.

Inhibition of nSMase2

A study demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold possess substantial inhibitory potency against nSMase2. Specifically, some compounds exhibited IC50 values in the low micromolar range, indicating a strong potential for therapeutic applications in conditions such as Alzheimer's disease and other neurological disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrrolidinyl Group: The presence of the pyrrolidinyl moiety enhances binding affinity to target enzymes.
  • Acetamide Functionality: This group contributes to the compound's solubility and bioavailability.
  • Methyl Substitution: The methyl group at position 2 is crucial for maintaining optimal interaction with the active site of target proteins.

Biological Activity Data

Activity TypeTarget EnzymeIC50 Value (μM)Reference
nSMase2 InhibitionnSMase20.3 - 2.6
Kinase InhibitionAXL/c-METNot specified
Antiviral ActivityCSNK2Not specified

Case Studies

  • Alzheimer's Disease Models: In vivo studies using mouse models have shown that compounds similar to this compound can reduce the release of extracellular vesicles associated with neuroinflammation, suggesting a potential role in mitigating Alzheimer's pathology .
  • Cancer Research: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit kinase activity related to tumor growth, providing a basis for their use in cancer therapies .

Q & A

Q. Table 1: Reaction Condition Comparison

ConditionSolvent-Free 1,4-Dioxane + K₂CO₃
Temperature 150–160°C95°C
By-Product Ratio 6:1 (product:by-product)Not reported (pure product)
Yield Moderate (~62–68%)High (e.g., 67–70%)

Basic Question: What analytical techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine acetamides?

Methodological Answer:

  • Multi-Technique Approach : Combine spectroscopic and crystallographic methods:
    • NMR : Assign pyrrolidine and methylene protons via ¹H/¹³C NMR (e.g., δ 2.47 ppm for CH₃ in ) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 190 for C₉H₁₀N₄O in ) .
    • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., SHELX programs for small-molecule structures) .

Q. Table 2: Analytical Data from Literature

CompoundTechniques UsedKey Spectral Peaks/Outcomes
7-Amino-3-(2'-chlorophenylazo)... ¹H NMR, ¹³C NMR, MS, IRδ 9.74 ppm (NH), m/z 402 (M⁺)
2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide IR, NMR, MSIR: 2259 cm⁻¹ (CN), MS: m/z 190

Basic Question: What solubility properties should be considered for in vitro assays involving this compound?

Methodological Answer:

  • Solubility Profile : Pyrazolo[1,5-a]pyrimidines are typically poorly soluble in ethanol/water but dissolve in heated acetic acid .
  • Experimental Adjustments :
    • Use DMSO or DMF for stock solutions, followed by dilution in aqueous buffers.
    • For crystallization, employ mixed solvents (e.g., dioxane/ethanol) .

Advanced Question: How can computational modeling resolve contradictions in proposed reaction pathways for pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Integrated Workflow :
    • Quantum Chemical Calculations : Map energy barriers for competing pathways (e.g., solvent-free vs. catalyzed routes) .
    • Experimental Validation : Test computationally predicted conditions (e.g., ICReDD’s reaction path search methods) .
  • Case Study : observed unexpected tetrazolo by-products; DFT calculations could identify intermediates favoring this pathway under solvent-free conditions.

Advanced Question: How can pharmacokinetic studies adapt TSPO-targeting methodologies for this compound?

Methodological Answer:

  • Preclinical Imaging :
    • Use ¹⁸F/³H radiolabeling (e.g., ¹⁸F-DPA-714 in ) to track brain penetration and TSPO binding .
    • Perform displacement assays (e.g., with PK 11195) to confirm target specificity .
  • In Vivo Validation : Harvest tumor tissues post-imaging for Western blotting and immunohistochemistry .

Advanced Question: How to address discrepancies between crystallographic and spectroscopic data during structural refinement?

Methodological Answer:

  • SHELX-Based Refinement :
    • Use SHELXL’s constraints (e.g., DFIX, FLAT) to align bond lengths/angles with NMR data .
    • Cross-validate disorder modeling (e.g., pyrrolidine ring conformers) against NOESY/ROESY correlations .

Advanced Question: What strategies improve yield in multi-step syntheses of N-alkylated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Optimized Alkylation :
    • Use 2-bromoacetamides with K₂CO₃ in DMF at 35–50°C for selective N-alkylation (e.g., ).
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 2
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide

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